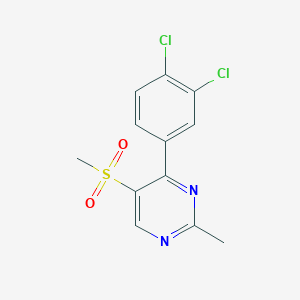
4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemoselective Reactions and Synthetic Applications
Chemoselective reactions involving pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrate significant versatility in organic synthesis. These reactions enable selective displacement of chloride and sulfone groups by amines, facilitating the synthesis of a wide range of compounds. Such chemoselectivity is crucial for developing synthetic methodologies for pharmaceuticals and materials science. The detailed study by Baiazitov et al. (2013) elaborates on the SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, showcasing the potential for creating diverse molecular structures through selective substitution reactions (Baiazitov et al., 2013).
Molecular and Electronic Structure Analysis
Research on the molecular and electronic structures of pyrimidine derivatives, such as the study conducted by Murthy et al. (2019), has contributed to understanding their physical, chemical, and optical properties. Such analysis is vital for the development of materials with potential applications in nonlinear optics and electronic devices. Murthy and colleagues' work on 4,6-dichloro-2-(methylsulfonyl)pyrimidine provides insights into its structural and spectroscopic characteristics, offering a foundation for exploring its utility in nonlinear optical materials (Murthy et al., 2019).
Advanced Polymer Materials
The synthesis of aromatic poly(imide amide benzimidazole) copolymers, as described by Wang and Wu (2003), exemplifies the application of pyrimidine derivatives in creating high-performance materials. These copolymers exhibit excellent thermal stability and mechanical properties, making them suitable for a range of industrial applications. The involvement of pyrimidine derivatives in the synthesis pathway underscores their importance in materials science, particularly in developing advanced polymers with specific desired properties (Wang & Wu, 2003).
Antimicrobial Compound Synthesis
Pyrimidine derivatives have been explored for their antimicrobial properties. The synthesis of novel pyrazolopyrimidines, incorporating mono- and diphenylsulfonyl groups, offers new avenues for developing antimicrobial agents. These compounds, as investigated by Alsaedi et al. (2019), show promise in exceeding the activity of reference drugs against certain bacteria and fungi. Such research highlights the potential of pyrimidine derivatives in contributing to the discovery and development of new antimicrobial drugs (Alsaedi et al., 2019).
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-5-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-7-15-6-11(19(2,17)18)12(16-7)8-3-4-9(13)10(14)5-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYBJZLIXRGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)
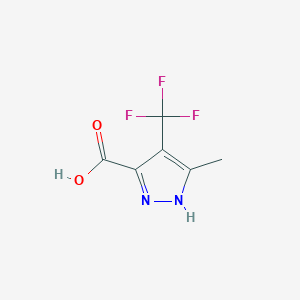
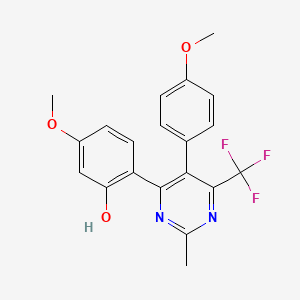
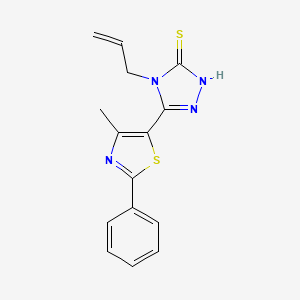
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)
![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)
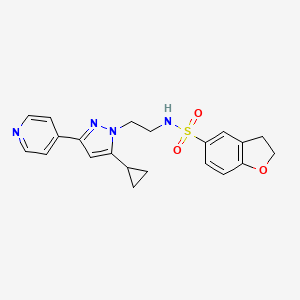
![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)
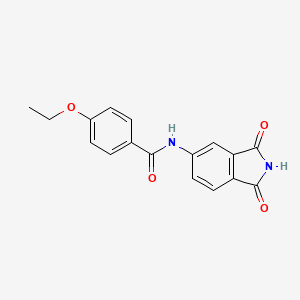
![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)
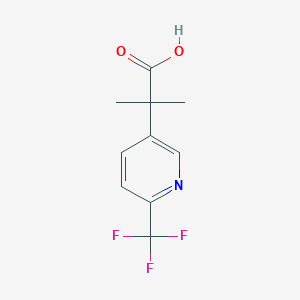
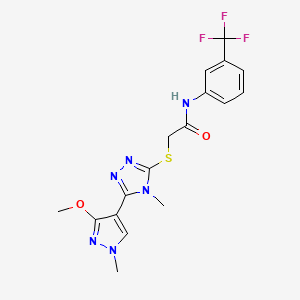
![N-(3-chloro-4-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2658707.png)
